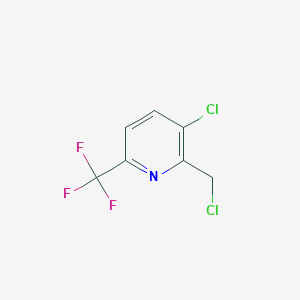

3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine

概要

説明

3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4Cl2F3N. It is a derivative of pyridine, characterized by the presence of both chloro and trifluoromethyl substituents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine. This process can be carried out under liquid-phase conditions, where 2-chloro-5-(chloromethyl)pyridine is chlorinated to afford the desired product . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of environmentally friendly practices, such as solvent recycling and waste minimization, is crucial in large-scale production .

化学反応の分析

Types of Reactions

3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation Reactions:

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in agrochemicals and pharmaceuticals .

科学的研究の応用

Applications in Agrochemicals

The primary application of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine is in the development of agrochemicals. Its derivatives are utilized as active ingredients in pesticides and herbicides.

Key Agrochemical Products:

- Fluazifop-butyl: This was one of the first derivatives introduced to the market, used for controlling grass weeds in various crops.

- Other Pesticides: More than 20 new agrochemicals containing trifluoromethylpyridine moieties have been developed, showcasing their efficacy in crop protection .

Table 1: Agrochemical Products Derived from Trifluoromethylpyridines

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide for crops |

| Other TFMP products | Various TFMP derivatives | Pest control |

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a building block in drug synthesis. The unique properties of trifluoromethyl groups contribute to improved pharmacokinetic profiles.

Case Studies:

- Several pharmaceutical compounds containing trifluoromethylpyridine structures have received market approval. These include drugs targeting various diseases, with ongoing research into additional therapeutic applications .

Table 2: Pharmaceutical Compounds Utilizing Trifluoromethylpyridines

| Compound Name | Therapeutic Area | Market Status |

|---|---|---|

| TFMP-based drug 1 | Antimicrobial | Approved |

| TFMP-based drug 2 | Antiviral | Clinical trials |

Future Prospects and Research Directions

The future applications of this compound are promising due to ongoing research into its derivatives. The unique physicochemical properties imparted by the trifluoromethyl group are expected to lead to novel agrochemical and pharmaceutical products.

Research Directions:

- Investigating new synthesis methods that enhance yield and reduce environmental impact.

- Exploring additional biological activities of trifluoromethylpyridine derivatives.

- Expanding applications beyond agriculture and pharmaceuticals into other fields such as materials science.

作用機序

The mechanism of action of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is particularly useful in agrochemicals, where the compound can disrupt the metabolic processes of pests. In pharmaceuticals, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine.

3-Chloro-6-(trifluoromethyl)pyridazine: Another trifluoromethyl-substituted pyridine derivative with similar chemical properties.

2-Chloro-4-(trifluoromethyl)pyridine: Used in similar applications, particularly in agrochemicals.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

生物活性

3-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structure, characterized by a pyridine ring with multiple electronegative substituents, enhances its reactivity and biological activity. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 227.02 g/mol. The presence of the trifluoromethyl group increases lipophilicity, aiding in membrane penetration and enhancing biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial and antifungal activities. For instance, compounds with similar structures have been shown to possess Minimum Inhibitory Concentration (MIC) values ranging from 25 to 62.5 µg/ml against various fungal strains, demonstrating efficacy comparable to standard antifungal agents like ketoconazole .

Table 1: Biological Activity Overview

| Activity Type | MIC Values (µg/ml) | Reference |

|---|---|---|

| Antifungal | 25 - 62.5 | Noolvi et al., 2014 |

| Antimicrobial | Varies | Luo et al., 2015 |

The mechanism through which this compound exhibits biological activity often involves the formation of covalent bonds with target proteins or enzymes, potentially inhibiting their function. The trifluoromethyl group contributes to this interaction by enhancing the compound's ability to penetrate biological membranes and interact with specific molecular targets .

Synthesis Methods

The synthesis of this compound typically involves chlorination and trifluoromethylation processes. Common synthetic routes include:

- Chlorination : Reacting pyridine derivatives with chlorine.

- Trifluoromethylation : Utilizing reagents such as trifluoromethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group.

These methods allow for the efficient production of the compound, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Activity : A study demonstrated that certain derivatives showed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, outperforming standard antibiotics in some cases .

- Cancer Research : Compounds structurally related to this compound have been investigated for their potential as inhibitors of cancer cell proliferation. For example, one derivative exhibited IC50 values of 9 nM against HT-29 colon cancer cells, indicating strong cytotoxicity .

特性

IUPAC Name |

3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELCIJMUQSQJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。